molecular formula C19H32N4O B6046056 N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide

N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide

货号 B6046056
分子量: 332.5 g/mol
InChI 键: IHWQRWXIJJSYAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, which has potential therapeutic applications in the treatment of various neurological disorders.

作用机制

N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide on GABA levels and neuronal activity in the brain. Finally, the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.

合成方法

N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with 1-cycloheptyl-3-piperidinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, which can be purified by column chromatography.

科学研究应用

N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

属性

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-16-10-12-20-23(16)14-11-19(24)21-17-7-6-13-22(15-17)18-8-4-2-3-5-9-18/h10,12,17-18H,2-9,11,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWQRWXIJJSYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)NC2CCCN(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。